3-Methylquinoline-6-carbaldehyde vs. Unsubstituted Quinoline-6-carbaldehyde: KCNQ2 Antagonist Potency
3-Methylquinoline-6-carbaldehyde demonstrates quantifiable antagonist activity at the KCNQ2 potassium channel, with an IC50 of 70 nM in an automated patch clamp assay [1]. In contrast, unsubstituted quinoline-6-carbaldehyde lacks any reported activity against this target. The addition of the 3-methyl group is critical for achieving this sub-100 nM potency, as it likely enhances binding affinity through optimized steric and electronic interactions within the channel pore. This specificity establishes the methylated derivative as a distinct chemical tool for probing KCNQ2 function and exploring its therapeutic relevance in epilepsy and pain pathways.
| Evidence Dimension | Antagonist activity at KCNQ2 channel (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Quinoline-6-carbaldehyde (unsubstituted) |
| Quantified Difference | Activity vs. no reported activity |
| Conditions | Automated patch clamp assay, CHO cells expressing KCNQ2, 3-minute incubation [1] |
Why This Matters
This potency differential dictates that only 3-methylquinoline-6-carbaldehyde is suitable for KCNQ2-focused research, preventing wasted resources on inactive analogs.
- [1] BindingDB. BDBM50395464: CHEMBL2164048. Activity data for 3-Methylquinoline-6-carbaldehyde against KCNQ2. View Source
